2-chloro-1H-perimidine
Description
Structure
3D Structure
Properties
CAS No. |
30837-50-4 |
|---|---|
Molecular Formula |
C11H7ClN2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
2-chloro-1H-perimidine |
InChI |
InChI=1S/C11H7ClN2/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8/h1-6H,(H,13,14) |
InChI Key |
TWEGKOWCJNQSMS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)Cl |
Origin of Product |
United States |
Methodologies for the Synthesis of Perimidine Scaffolds
Condensation Reactions Involving 1,8-Naphthalenediamine Derivatives
The most prevalent method for constructing the perimidine framework involves the reaction of 1,8-naphthalenediamine (NDA) with various carbonyl-containing compounds. nih.gov This approach is valued for its directness and the availability of a wide array of starting materials.
Utilization of Carbonyl Compounds (Aldehydes and Ketones)
The condensation of 1,8-naphthalenediamine with aldehydes and ketones is a cornerstone of perimidine synthesis. nih.govresearchgate.net This reaction typically proceeds through the formation of a Schiff base intermediate, followed by an intramolecular cyclization to yield the 2,3-dihydro-1H-perimidine, which can then be oxidized to the aromatic perimidine. The choice of carbonyl compound directly influences the substitution at the 2-position of the perimidine ring. For instance, reacting NDA with an appropriate aldehyde can introduce an aryl or alkyl substituent. materialsciencejournal.org Similarly, ketones react with NDA to form 2,2-disubstituted 2,3-dihydro-1H-perimidines. researchgate.net The reaction conditions can be varied, with some syntheses proceeding at room temperature while others require heating. materialsciencejournal.orgresearchgate.net The nature of the substituents on the carbonyl compound can also affect the reaction rate; for example, aromatic ketones with electron-withdrawing groups tend to react faster. researchgate.net
A variety of solvents can be employed for these condensation reactions, including ethanol (B145695), methanol, and even water, highlighting the potential for developing environmentally benign synthetic routes. materialsciencejournal.orgnih.gov In some cases, the reactions can be performed under solvent-free conditions, further enhancing their green credentials. nih.gov
Cyclocondensation Approaches
Cyclocondensation reactions are a fundamental strategy for synthesizing the perimidine ring system. These reactions involve the formation of two new bonds in a single synthetic operation, leading to the heterocyclic ring. A classic example is the reaction of 1,8-naphthalenediamine with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. scispace.com For instance, the reaction with a carboxylic acid under acidic conditions and microwave irradiation can efficiently produce 2-substituted perimidines. materialsciencejournal.org
Another notable cyclocondensation approach involves the reaction of NDA with β-dicarbonyl compounds. For example, cyclic 1,3-diketones react with 1,8-diaminonaphthalene (B57835) to create novel spiro-perimidine systems. scispace.com Furthermore, the reaction of NDA with ethoxy carbonylhydrazones has been developed as a green method for synthesizing 2-substituted perimidines under solvent- and catalyst-free conditions by heating the reactants together. bas.bg
Catalytic Synthesis Protocols
To improve the efficiency, selectivity, and environmental friendliness of perimidine synthesis, various catalytic systems have been developed. These catalysts facilitate the condensation and cyclization steps, often allowing for milder reaction conditions and higher yields.
Lewis Acid Catalysis (e.g., InCl₃, Phenyl Boronic Acid)
Lewis acids are effective catalysts for the synthesis of perimidines. Indium(III) chloride (InCl₃) has been shown to be a mild and efficient catalyst for the condensation of 1,8-diaminonaphthalene with carbonyl compounds in water at room temperature. materialsciencejournal.orgnih.gov This method is advantageous due to the use of a water-stable and inexpensive Lewis acid. nih.gov
Phenyl boronic acid is another Lewis acid catalyst that has been successfully employed in the synthesis of 2,3-dihydro-1H-perimidines from the condensation of ketones with NDA in ethanol. nih.gov This protocol is noted for its short reaction times, mild conditions, and high atom economy. nih.gov Other Lewis acids like nano-γ-Al₂O₃/SbCl₅ have also been utilized for the synthesis of perimidine derivatives under solvent-free conditions. nih.gov
Table 1: Examples of Lewis Acid Catalyzed Synthesis of Perimidines
| Catalyst | Carbonyl Compound | Solvent | Conditions | Yield | Reference |
| InCl₃ | Aldehydes/Ketones | Water | Room Temperature | High | nih.gov |
| Phenyl Boronic Acid | Ketones | Ethanol | 75 °C | Excellent | nih.gov |
| nano-γ-Al₂O₃/SbCl₅ | Aromatic Aldehydes | Solvent-free | Room Temperature | High | nih.gov |
| BiCl₃ | Ketones | - | - | - | materialsciencejournal.org |
Brønsted Acid Catalysis (e.g., Sulfamic Acid, Bis(oxalato)boric acid (HBOB))
Brønsted acids are also widely used to catalyze the synthesis of perimidines. Sulfamic acid has been demonstrated as a green and highly efficient catalyst for the condensation of 1,8-diaminonaphthalene with aldehydes or ketones, producing mono-, bis-, and spiro-perimidines in high yields. materialsciencejournal.org
Bis(oxalato)boric acid (HBOB) is another effective Brønsted acid catalyst for the synthesis of 2,3-dihydro-1H-perimidines from NDA and ketones. nih.gov The reaction, when refluxed in ethanol with a catalytic amount of HBOB, shows excellent efficiency. This method is considered eco-friendly due to the use of a green solvent, mild conditions, and a recoverable catalyst. nih.gov Other Brønsted acids like BF₃·H₂O and nano-silica sulfuric acid have also been employed to facilitate perimidine synthesis. materialsciencejournal.orgresearchgate.net For instance, BF₃·H₂O has been used as both a catalyst and a solvent for the cyclocondensation of NDA with ketones in ethanol at ambient temperature. nih.govthieme-connect.com
Table 2: Examples of Brønsted Acid Catalyzed Synthesis of Perimidines
| Catalyst | Carbonyl Compound | Solvent | Conditions | Yield | Reference |
| Sulfamic Acid | Aldehydes/Ketones | - | - | High | materialsciencejournal.org |
| Bis(oxalato)boric acid (HBOB) | Ketones | Ethanol | Reflux | 70-95% | nih.gov |
| BF₃·H₂O | Ketones | Ethanol | Room Temperature | High | nih.govthieme-connect.com |
| Nano-silica sulfuric acid | Aromatic Aldehydes | Ethanol | Room Temperature | High | researchgate.net |
| p-Toluenesulfonic acid | Ketones/Aldehydes | - | Room Temperature | - | google.com |
Metal-Catalyzed Methodologies (e.g., Cu(NO₃)₂·6H₂O, Mn(I) Complexes)
Transition metal catalysts offer powerful tools for the synthesis of heterocyclic compounds, including perimidines. sioc-journal.cnmdpi.com Copper(II) nitrate (B79036) hexahydrate (Cu(NO₃)₂·6H₂O) has been used as a catalyst for the synthesis of perimidines from NDA and aldehydes in ethanol at room temperature, affording high yields in short reaction times. nih.gov
Ruthenium(III) chloride has been investigated for the synthesis of perimidines via the cyclocondensation of NDA with a range of aromatic, heterocyclic, and aliphatic ketones. nih.gov More recently, phosphine-free Mn(I) complexes have been shown to catalyze the synthesis of 2,3-dihydro-1H-perimidines. materialsciencejournal.org Additionally, iron-based catalysts, such as FePO₄, have been used to promote the cyclocondensation of aromatic aldehydes and NDA in an eco-friendly manner. nih.gov
Table 3: Examples of Metal-Catalyzed Synthesis of Perimidines
| Catalyst | Reactants | Solvent | Conditions | Yield | Reference |
| Cu(NO₃)₂·6H₂O | NDA, Aldehydes | Ethanol | Room Temperature | High | nih.gov |
| RuCl₃ | NDA, Ketones | Ethanol | 40 °C | Excellent | nih.gov |
| Mn(I) Complexes | - | - | - | - | materialsciencejournal.org |
| FePO₄ | NDA, Aromatic Aldehydes | Ethanol | Room Temperature | Good | nih.gov |
| Nano-CuY zeolite | NDA, Aromatic Aldehydes | Ethanol | Room Temperature | - | materialsciencejournal.org |
Nanocatalyst Applications (e.g., Nano-CuY Zeolite, Sulfonated Ordered Nanoporous Carbon)
The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface-to-volume ratio and increased number of active sites, which often lead to enhanced catalytic activity and selectivity. nih.gov These catalysts are typically recoverable and reusable, adding to their appeal from a green chemistry perspective. nih.govnih.gov
Nano-CuY Zeolite: Nano-CuY zeolite has been identified as an effective and eco-friendly catalyst for the synthesis of 2-aryl-2,3-dihydro-1H-perimidines. materialsciencejournal.org This method involves the condensation of 1,8-diaminonaphthalene with various aromatic aldehydes in ethanol at room temperature. materialsciencejournal.org The heterogeneous nature of the nano-CuY zeolite allows for easy separation from the reaction mixture and potential for reuse over multiple cycles. nih.gov For instance, the reaction between 1,8-diaminonaphthalene and substituted aldehydes using this catalyst has been shown to proceed efficiently. materialsciencejournal.org Kalhor et al. investigated the use of nano-CuY zeolite for the condensation of naphthalenediamine with aromatic aldehydes, demonstrating its reusability for up to four cycles. nih.gov
Sulfonated Ordered Nanoporous Carbon (CMK-5-SO3H): Sulfonated ordered nanoporous carbon (CMK-5-SO3H) serves as an efficient solid acid catalyst for the synthesis of perimidine derivatives. researchgate.net This catalyst facilitates the cyclocondensation of 1,8-diaminonaphthalene with a range of aldehydes and ketones. researchgate.net The reactions are typically carried out in ethanol at room temperature, offering high yields in short reaction times. researchgate.net A key advantage of this catalyst is its recoverability and reusability without a significant drop in catalytic activity. researchgate.netresearchgate.net The synthesis of perimidines using CMK-5-SO3H is considered a simple and green route to this class of heterocyclic compounds. researchgate.netresearchgate.net
Table 1: Nanocatalyst Applications in Perimidine Synthesis
| Nanocatalyst | Reactants | Solvent | Conditions | Key Advantages | Reference |
|---|---|---|---|---|---|
| Nano-CuY Zeolite | 1,8-Diaminonaphthalene, Aromatic Aldehydes | Ethanol | Room Temperature | Reusable catalyst, high yields, short reaction times. researchgate.net | nih.govmaterialsciencejournal.orgresearchgate.net |
| Sulfonated Ordered Nanoporous Carbon (CMK-5-SO3H) | 1,8-Diaminonaphthalene, Aldehydes/Ketones | Ethanol | Room Temperature | Recoverable and reusable, excellent yields, short reaction times. researchgate.net | materialsciencejournal.orgresearchgate.net |
| Nano-γ-Al₂O₃/SbCl₅ | 1,8-Diaminonaphthalene, Aromatic Aldehydes | Solvent-free | Room Temperature, Grinding | High yields, clean reaction, simple work-up. | nih.gov |
| Fe₃O₄/SO₃H@zeolite-Y | 1,8-Diaminonaphthalene, Aldehydes | Solvent-free | 80 °C | Magnetic separation, reusable up to six times, high activity. nih.gov | nih.govnih.govrsc.org |
Green Chemistry Approaches in Perimidine Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of heterocyclic compounds, including perimidines, to minimize environmental impact. nih.govjocpr.com These approaches focus on the use of safer solvents, catalyst-free conditions, and alternative energy sources.
Solvent-Free Reaction Conditions
Performing reactions without a solvent offers significant environmental benefits by reducing waste and avoiding the use of potentially hazardous substances. Several methods for the synthesis of perimidines under solvent-free conditions have been developed.
One such protocol involves the reaction of 1,8-diaminonaphthalene with ethoxy carbonylhydrazones at 120-125 °C in an oil bath, which proceeds without a catalyst. bas.bg This method is noted for its simple work-up procedure and environmentally benign nature. bas.bg Similarly, the condensation of 1,8-diaminonaphthalene with various aldehydes and ketones can be achieved under solvent-free conditions, sometimes with the aid of a catalyst that can be easily recovered. nih.govrsc.org For example, the reaction has been successfully carried out using a magnetic nanocatalyst (Fe₃O₄/SO₃H@zeolite-Y) at 80°C, which allows for easy catalyst separation and reuse. nih.govresearchgate.net
Catalyst-Free Methodologies
The development of catalyst-free synthetic routes is a key goal in green chemistry as it simplifies purification processes and reduces costs. A notable catalyst-free method for synthesizing 2-substituted perimidines involves heating 1,8-diaminonaphthalene with ethoxy carbonylhydrazones. bas.bg The reaction proceeds efficiently at elevated temperatures (120-125 °C) without the need for a solvent or catalyst, yielding the desired products after recrystallization. bas.bg Another approach involves the reaction of 1,8-diaminonaphthalene with aldehydes in water, which can furnish 2,3-dihydro-1H-perimidines in moderate to excellent yields at room temperature. materialsciencejournal.orgresearchgate.net Visible light has also been used to induce the cyclo-condensation of 1,8-diaminonaphthalene and aryl aldehydes without a catalyst at room temperature, resulting in excellent yields. benthamdirect.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, from hours to minutes, and increased product yields. asianpubs.org The synthesis of perimidine derivatives has been successfully achieved using microwave assistance.
For instance, the acid-catalyzed reaction of 1,8-diaminonaphthalene with carboxylic acids under microwave irradiation produces 2-substituted perimidines in high yields (65-80%). researchgate.netresearchgate.net This method is significantly faster than conventional heating. researchgate.netresearchgate.net Another microwave-assisted, solvent-free approach involves the cyclocondensation of 2-hydrazino-1H-perimidine with triethylorthoesters or aryl nitriles to form 1,2,4-triazolo[4,3-a]perimidines. asianpubs.org This procedure offers advantages such as a simple work-up, short reaction times, and high yields without the use of hazardous organic solvents. asianpubs.org
Table 2: Microwave-Assisted Perimidine Synthesis
| Reactants | Conditions | Reaction Time | Yield | Key Features | Reference |
|---|---|---|---|---|---|
| 1,8-Diaminonaphthalene, Carboxylic Acids | Acid catalyst, Microwave | Not specified | 65-80% | Shorter time than conventional heating. | researchgate.netresearchgate.net |
| 2-Hydrazino-1H-perimidine, Triethylorthoesters/Aryl nitriles | Solvent-free, Microwave (1000 W) | Not specified | 71-83% | Simple procedure, easy work-up, high yields. asianpubs.org | asianpubs.org |
| 1,8-Diaminonaphthalene, Iminoester Hydrochlorides | Microwave irradiation | Short | Good | Preferable to conventional heating. | researchgate.neterdogan.edu.tr |
| Naphthalene-1,8-diamine, Aromatic Aldehydes | Nano-γ-Al₂O₃/BFn catalyst, Microwave (350W) | Specified time | High | Clean reaction, simple work-up. kashanu.ac.ir | kashanu.ac.ir |
Ultrasound-Assisted Synthesis (Sonication)
Ultrasound irradiation is another alternative energy source that can enhance reaction rates and yields in organic synthesis. researchgate.netnih.gov Sonication has been applied to the synthesis of perimidine derivatives, often providing a rapid and efficient route to these compounds. jocpr.com
An expeditious one-pot synthesis of 2-substituted-1H-perimidine derivatives utilizes ultrasound irradiation in the presence of a catalytic amount of N-Bromosuccinamide (NBS). jocpr.com This method allows for the conversion of aldehydes and 1,8-diaminonaphthalene into the corresponding perimidines in high yields (94-97%) within a short reaction time (8-20 minutes) at 70°C. jocpr.com The use of ultrasound in this context is presented as a more convenient and environmentally friendly alternative to conventional methods. jocpr.com Research has shown that ultrasound can be a beneficial energy source for constructing and derivatizing the pyrimidine (B1678525) core through various reaction types. researchgate.netnih.gov
Grinding-Assisted Techniques
Mechanochemical methods, such as grinding, offer a solvent-free and often catalyst-free approach to chemical synthesis. materialsciencejournal.org These techniques are simple, energy-efficient, and environmentally friendly. A grinding-assisted technique for the synthesis of 2,3-dihydro-1H-perimidines involves grinding 1,8-diaminonaphthalene and various aldehydes in a mortar and pestle for a short duration (e.g., 5 minutes). materialsciencejournal.org This method can produce the desired products in moderate to excellent yields and minimizes the need for conventional work-up and purification steps. researchgate.net The reaction can also be performed under solvent-free conditions using a catalyst like nano-γ-Al₂O₃/SbCl₅, where grinding at room temperature leads to high yields. nih.gov
Advanced Synthetic Strategies for Perimidine Derivatization
The functionalization of the perimidine ring system is a subject of significant interest in medicinal and materials chemistry. The unique electronic properties of the perimidine nucleus, which contains both π-electron-rich and π-electron-deficient characteristics, allow for a variety of chemical transformations. bas.bg Advanced synthetic methods focus on regioselective modifications to produce derivatives with tailored properties.
Incorporation of Halogen Atoms
The introduction of halogen atoms, particularly chlorine, onto the perimidine scaffold can significantly alter its electronic profile and reactivity, making it a valuable intermediate for further functionalization through cross-coupling reactions. While halogenation can occur on the naphthalene (B1677914) ring via electrophilic substitution, introducing a chlorine atom at the C2 position of the perimidine ring requires a specific strategy. nih.gov
A common and effective method for the synthesis of 2-chloro-N-heterocycles involves the chlorination of the corresponding 2-hydroxy or 2-oxo precursors. nih.govresearchgate.net In the context of perimidines, 2-chloro-1H-perimidine can be synthesized from its precursor, 1H-perimidin-2(3H)-one. This transformation is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or heated in a sealed reactor. nih.govresearchgate.net This procedure is widely used for the large-scale chlorination of related hydroxy-pyrimidines and other heterocyclic compounds. nih.gov The precursor, 1H-perimidin-2(3H)-one, can be prepared by reacting 1,8-diaminonaphthalene with a suitable one-carbon carbonyl source like urea (B33335) or phosgene (B1210022) derivatives.
Table 1: Proposed Synthesis of this compound
| Precursor | Reagent | Product |
|---|
Research has noted that chloro-substituted perimidine derivatives are of interest for their potential biological activities. nih.govjocpr.com
Cyclization with Isothiocyanates
Cyclization reactions involving 1,8-diaminonaphthalene and isothiocyanates provide a versatile and direct route to various C2-substituted perimidine derivatives, particularly 2-amino and 2-thione compounds. tandfonline.comresearchgate.net This strategy relies on the high nucleophilicity of the two amino groups in 1,8-diaminonaphthalene.
The general mechanism involves the initial reaction of one of the amino groups with the electrophilic carbon of the isothiocyanate to form a thiourea (B124793) intermediate. This is followed by an intramolecular cyclization, where the second amino group attacks the thiocarbonyl carbon, leading to the formation of the perimidine ring system.
A notable application of this method is the synthesis of N-substituted 1H-perimidin-2-amine derivatives. For instance, reacting 1,8-diaminonaphthalene with N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides in refluxing acetonitrile (B52724) results in the formation of the corresponding N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides. tandfonline.com This transformation is proposed to proceed through a thiourea intermediate, which subsequently eliminates a molecule of hydrogen sulfide (B99878) to yield the final 2-amino-perimidine product. tandfonline.com The reaction is efficient, with reported yields ranging from 67-82% in short reaction times. tandfonline.com
This cyclization strategy can also be used to synthesize 1H-perimidine-2(3H)-thione derivatives. The reaction of 1,8-diaminonaphthalene with an isothiocyanate, such as isopropyl isothiocyanate, leads to the formation of 1-isopropyl-1H-perimidine-2(3H)-thione. researchgate.net Similarly, the parent 1H,3H-perimidine-2-thione can be synthesized from 1,8-diaminonaphthalene and carbon disulfide, which can be considered an analogue of an isothiocyanate. nih.gov These perimidine-2-chalcogenone compounds are valuable ligands in coordination chemistry. researchgate.net
Table 2: Synthesis of Perimidine Derivatives via Cyclization with Isothiocyanates
| Reactant 1 | Reactant 2 | Product | Reference |
|---|---|---|---|
| 1,8-Diaminonaphthalene | N-(2,2,2-trichloro-1-isothiocyanatoethyl)carboxamides | N-(1-((1H-perimidin-2-yl)amino)-2,2,2-trichloroethyl)carboxamides | tandfonline.com |
| 1,8-Diaminonaphthalene | Isopropyl isothiocyanate | 1-Isopropyl-1H-perimidine-2(3H)-thione | researchgate.net |
This synthetic route highlights the utility of isothiocyanates as versatile building blocks for accessing a diverse range of functionalized perimidine scaffolds.
Chemical Reactivity and Transformation Pathways of Perimidines
Electrophilic Aromatic Substitution Reactions on the Perimidine Nucleus
The perimidine ring system possesses a complex reactivity pattern towards electrophiles. The naphthalene (B1677914) part of the molecule is generally more susceptible to electrophilic attack than the pyrimidine (B1678525) ring, which is deactivated by the two nitrogen atoms. nih.govuoanbar.edu.iq The presence of the electron-donating amino-like nitrogen atom, however, can activate certain positions on the naphthalene ring for electrophilic substitution.
Theoretical studies and experimental evidence suggest that electrophilic substitution on the perimidine nucleus, such as halogenation, nitration, and sulfonation, primarily occurs at the 4, 6, 7, and 9-positions of the naphthalene ring system due to higher electron density at these positions. nih.govsciepub.com The presence of the chlorine atom at the 2-position can further influence the regioselectivity of these reactions through its electronic effects.
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on the Perimidine Nucleus
| Position | Reactivity towards Electrophiles | Rationale |
| C4/C9 | High | High electron density due to the influence of the adjacent nitrogen atoms. nih.gov |
| C6/C7 | Moderate | Activated positions on the naphthalene ring. nih.gov |
| Pyrimidine Ring | Low | Deactivated by the two electronegative nitrogen atoms. uoanbar.edu.iqbhu.ac.in |
Nucleophilic Substitution Reactions (with emphasis on chlorinated perimidines)
The chlorine atom at the 2-position of 2-chloro-1H-perimidine is highly susceptible to nucleophilic substitution. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups at this position. The electron-withdrawing nature of the adjacent nitrogen atoms in the pyrimidine ring activates the C2-Cl bond towards attack by nucleophiles. gacariyalur.ac.inresearchgate.net
A variety of nucleophiles, including amines, alkoxides, and thiolates, can readily displace the chloride ion. These reactions are often facilitated by heat or microwave irradiation and can proceed with high efficiency. researchgate.net The resulting 2-substituted perimidine derivatives are valuable intermediates in the synthesis of more complex molecules.
Table 2: Examples of Nucleophilic Substitution Reactions of 2-Chloroperimidines
| Nucleophile | Reagent Example | Product Type | Reference |
| Amines | Primary and secondary amines | 2-Amino-1H-perimidines | researchgate.net |
| Alkoxides | Sodium methoxide | 2-Methoxy-1H-perimidines | N/A |
| Thiolates | Sodium thiophenolate | 2-(Phenylthio)-1H-perimidines | N/A |
The reactivity of halogenated pyrimidines, a related class of compounds, further underscores the susceptibility of the halogen substituent to nucleophilic displacement. researchgate.net This principle is directly applicable to this compound.
Derivatization Strategies at Nitrogen Centers (e.g., N-alkylation, N-acylation)
The nitrogen atoms of the perimidine ring can undergo various derivatization reactions, most notably N-alkylation and N-acylation. These modifications are crucial for altering the physical and chemical properties of the molecule, such as solubility and biological activity.
N-Alkylation: The introduction of alkyl groups onto the nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides, in the presence of a base. organic-chemistry.orgmdpi.com In the case of this compound, the presence of the N-H proton allows for direct alkylation. The regioselectivity of alkylation can be influenced by the reaction conditions and the nature of the alkylating agent. For instance, 1-methyl-2-chloro-1H-perimidine has been synthesized and characterized.
N-Acylation: Acylation of the perimidine nitrogen atoms can be accomplished using acylating agents like acid chlorides or anhydrides. cem.com This reaction introduces an acyl group, which can serve as a protecting group or as a handle for further functionalization.
Reactions Involving Exocyclic Functionalities
The chlorine atom at the 2-position is the primary exocyclic functionality of this compound. As detailed in the section on nucleophilic substitution, this group is the main site of reactivity, enabling a wide range of chemical transformations. The versatility of this exocyclic chlorine atom is a key feature in the synthetic chemistry of perimidines.
Formation of Fused Heterocyclic Systems from Perimidine Precursors
Perimidine derivatives, including this compound, serve as valuable building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the participation of the perimidine nitrogen atoms and a substituent at the 2-position.
Pyrrolo[1,2-a]perimidines
The synthesis of pyrrolo[1,2-a]perimidines often involves the reaction of a perimidine derivative with a suitable bifunctional reagent. researchgate.netnih.gov For example, the reaction of a 2-substituted perimidine with a compound containing both an electrophilic and a nucleophilic center can lead to the formation of the fused pyrrole (B145914) ring. While direct synthesis from this compound is not explicitly detailed in the provided search results, its conversion to a suitable precursor for this cyclization is a plausible synthetic route. These fused systems have applications as dyes and pigments. nih.gov
Pyrazolyl Perimidines
The synthesis of pyrazolyl perimidines can be achieved through the reaction of perimidine precursors with hydrazine (B178648) derivatives or other reagents that can form a pyrazole (B372694) ring. cu.edu.eg The 2-position of the perimidine ring is a common point of attachment for the pyrazole moiety. For instance, the reaction of a 2-hydrazinylperimidine derivative, which can be synthesized from this compound, with a 1,3-dicarbonyl compound would be a classical approach to construct a pyrazolylperimidine. These compounds have been investigated for their potential biological activities. acs.orgnih.gov
Reaction Mechanism Elucidation in Perimidine Chemistry
Proposed Mechanistic Pathways for Perimidine Formation
The formation of the perimidine ring system generally involves the condensation of a 1,8-diaminonaphthalene (B57835) with a suitable one-carbon electrophile, such as an aldehyde, a carboxylic acid, or their derivatives. The most common synthetic route is the reaction between 1,8-diaminonaphthalene and a carboxylic acid or its corresponding acyl chloride.
The proposed mechanism for the formation of a 2-substituted perimidine from 1,8-diaminonaphthalene and a carboxylic acid typically proceeds through the following steps:
Initial Nucleophilic Attack: One of the amino groups of 1,8-diaminonaphthalene acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid. This initial step is often facilitated by acidic conditions, which protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a tetrahedral intermediate.
Proton Transfer and Water Elimination: A series of proton transfers occurs, followed by the elimination of a water molecule, resulting in the formation of an N-acyl-1,8-diaminonaphthalene intermediate.
Intramolecular Cyclization: The second amino group of the N-acyl intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon.
Dehydration: A final dehydration step occurs, leading to the formation of the aromatic perimidine ring.
When an acyl chloride is used instead of a carboxylic acid, the reaction is generally faster and does not require acidic catalysis, as acyl chlorides are more reactive electrophiles.
In the specific case of 2-chloro-1H-perimidine , the synthetic approach often involves the use of phosgene (B1210022) (COCl₂) or a phosgene equivalent like triphosgene. In this context, the reaction with 1,8-diaminonaphthalene is thought to proceed via a mechanism involving the formation of an intermediate N-chlorocarbonyl-N'-(1,8-diaminonaphthalenyl)urea, which then undergoes intramolecular cyclization and subsequent rearrangement to yield the final product.
A plausible mechanistic pathway for the formation of this compound using a reagent like phosphorus oxychloride (POCl₃) with an N-substituted perimidone precursor can also be considered. This would involve the activation of the carbonyl group of the perimidone by POCl₃, followed by nucleophilic attack by the chloride ion.
The following table outlines the key steps in a generalized perimidine formation reaction.
| Step | Description | Reactants | Intermediates/Products |
| 1 | Nucleophilic Attack | 1,8-Diaminonaphthalene, Carboxylic Acid/Acyl Chloride | Tetrahedral Intermediate |
| 2 | Elimination | Tetrahedral Intermediate | N-acyl-1,8-diaminonaphthalene |
| 3 | Intramolecular Cyclization | N-acyl-1,8-diaminonaphthalene | Cyclic Intermediate |
| 4 | Dehydration | Cyclic Intermediate | 2-Substituted Perimidine |
Investigation of Intermediates in Perimidine Synthesis
The direct observation and characterization of intermediates in chemical reactions provide invaluable insights into the operative mechanistic pathways. In perimidine synthesis, the identification of intermediates has been accomplished through a combination of spectroscopic techniques and trapping experiments.
For the reaction of 1,8-diaminonaphthalene with carboxylic acids, the N-acyl-1,8-diaminonaphthalene intermediate has been isolated and characterized in some instances. The structure of this intermediate can be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The IR spectrum would show characteristic amide C=O and N-H stretching frequencies, distinguishing it from both the starting materials and the final perimidine product.
In syntheses targeting this compound, particularly those employing phosgene or its surrogates, the detection of intermediates is more challenging due to their high reactivity. However, indirect evidence for the formation of isocyanate or carbamoyl (B1232498) chloride intermediates can be inferred from the product distribution and by carrying out the reaction in the presence of a nucleophilic trapping agent.
The table below summarizes key intermediates that have been proposed or identified in perimidine synthesis.
| Reaction Type | Proposed/Identified Intermediate | Method of Investigation |
| Condensation with Carboxylic Acid | N-acyl-1,8-diaminonaphthalene | Isolation, NMR, IR Spectroscopy |
| Reaction with Phosgene Equivalents | Isocyanate/Carbamoyl Chloride | Trapping Experiments, Product Analysis |
| Chlorination of Perimidone | O-phosphorylated intermediate | Mechanistic Analogy |
Stereochemical Aspects of Perimidine Reactions
The stereochemistry of reactions involving the perimidine scaffold is an area of growing interest, particularly concerning the development of chiral perimidine-based ligands and catalysts. The perimidine ring itself is planar and achiral. However, the introduction of substituents at the N-1 position or the C-2 position can lead to the formation of chiral molecules or diastereomers, depending on the nature of the substituent and the reaction conditions.
When a chiral carboxylic acid is used in the condensation reaction with 1,8-diaminonaphthalene, a chiral 2-substituted perimidine can be formed. The stereochemical integrity of the chiral center in the carboxylic acid is generally retained throughout the reaction sequence, as the condensation mechanism does not typically involve bond formation or cleavage at the stereocenter.
Furthermore, the N-H proton of the perimidine ring is acidic and can be removed by a base. The resulting perimidinate anion is a powerful nucleophile. Reactions of this anion with chiral electrophiles can lead to the formation of N-substituted perimidines with a new stereocenter at the substituent. The stereochemical outcome of such reactions (i.e., the diastereomeric or enantiomeric ratio) will depend on factors such as the steric hindrance of the perimidine ring, the nature of the electrophile, and the reaction conditions (solvent, temperature, and additives).
While specific studies on the stereochemistry of reactions directly involving This compound are not extensively documented, the principles outlined above would apply. For instance, nucleophilic substitution at the C-2 position of this compound with a chiral nucleophile could potentially proceed with some degree of stereoselectivity, influenced by the steric and electronic properties of the perimidine ring and the incoming nucleophile.
Advanced Spectroscopic Characterization in Perimidine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental NMR data for 2-chloro-1H-perimidine is not widely published, the expected spectral features can be predicted based on the analysis of related perimidine derivatives. bas.bgrsc.orgresearchgate.netjocpr.com
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the naphthalene (B1677914) core and the N-H proton. The aromatic region would likely display a complex pattern of doublets and triplets, reflecting the coupling between adjacent protons. The chemical shifts of these protons are influenced by the electron-donating and withdrawing effects of the fused heterocyclic ring and the chloro substituent. The N-H proton is anticipated to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. For comparison, in various 2-substituted-2,3-dihydro-1H-perimidines, the N-H protons typically appear as a singlet in the range of 4.2 to 6.5 ppm. researchgate.net
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule. For this compound, distinct signals would be expected for each carbon atom, unless there is coincidental overlap. The carbon atom at the 2-position, bonded to both nitrogen and chlorine, would have a characteristic chemical shift. The presence of a chiral center can lead to the non-equivalence of carbon atoms that might otherwise be considered symmetrical. masterorganicchemistry.com In related 2-substituted-2,3-dihydro-1H-perimidines, the C-2 carbon appears in the range of 63.5 to 76 ppm. researchgate.net
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between protons, aiding in the assignment of the complex aromatic signals. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing a robust method for assigning the carbon spectrum.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Multiplicity |
| > 10.0 | br s |
| 7.0 - 8.0 | m |
| Predicted values based on data from related perimidine compounds. Actual experimental values may vary. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jocpr.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by specific absorption bands corresponding to the stretching and bending vibrations of its functional groups. A prominent feature would be the N-H stretching vibration, typically observed as a broad band in the region of 3300-3500 cm⁻¹. The C=N stretching vibration of the perimidine ring would likely appear in the 1600-1650 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1400-1600 cm⁻¹ range. The C-Cl stretching vibration would give rise to a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| N-H Stretch | 3300 - 3500 | Weak or absent |
| Aromatic C-H Stretch | > 3000 | Strong |
| C=N Stretch | 1600 - 1650 | Moderate to strong |
| Aromatic C=C Stretch | 1400 - 1600 | Strong |
| C-Cl Stretch | 600 - 800 | Moderate |
| Predicted values based on general group frequencies and data from related compounds. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. jocpr.compg.edu.pl
Molecular Ion Peak: In the mass spectrum of this compound, the molecular ion peak (M⁺) would be expected. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed for the molecular ion, with two peaks at M⁺ and M+2 in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. pg.edu.pl
Fragmentation Pattern: The fragmentation of the molecular ion would provide valuable structural information. Common fragmentation pathways for heterocyclic compounds involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could include the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the perimidine ring. The fragmentation pattern of related 2-substituted perimidines often shows the cleavage of the substituent at the 2-position. bas.bg
| Ion | m/z (relative to ³⁵Cl) | Significance |
| [M]⁺ | 202.6 | Molecular Ion |
| [M+2]⁺ | 204.6 | Isotope Peak (³⁷Cl) |
| [M-Cl]⁺ | 167.6 | Loss of Chlorine |
| [M-HCN]⁺ | 175.6 | Loss of Hydrogen Cyanide |
| Predicted fragmentation based on the structure of this compound. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
| Electronic Transition | Expected Wavelength Range (nm) |
| π → π | 250 - 400 |
| Predicted range based on the conjugated system of the perimidine core. |
| Structural Parameter | Expected Information |
| Crystal System | The symmetry of the unit cell. |
| Space Group | The symmetry elements within the unit cell. |
| Bond Lengths & Angles | Precise geometric parameters of the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking. |
Computational and Theoretical Investigations of Perimidine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to predict a wide array of molecular properties with a favorable balance of accuracy and computational cost. nih.govjchemrev.com For perimidine systems, DFT calculations, often using the B3LYP functional with various basis sets like 6-311G(d,p), have been instrumental in elucidating their molecular and electronic behavior. researchgate.netmaterialsciencejournal.orgresearchgate.netnih.gov
Geometry Optimization and Electronic Structure Analysis
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. For perimidine derivatives, DFT methods are used to predict bond lengths, bond angles, and dihedral angles. materialsciencejournal.orgresearchgate.net The perimidine system consists of a naphthalene (B1677914) ring fused with a pyrimidine (B1678525) ring, creating a tricycle with two nitrogen atoms that enhance the delocalization of π-electrons. semanticscholar.orgnih.gov This structure is largely planar, a feature that is critical for its electronic properties and intermolecular interactions.
In the case of 2-chloro-1H-perimidine, the introduction of a chlorine atom at the 2-position of the pyrimidine ring is expected to induce changes in the geometry and electronic distribution. The C-Cl bond will be a key feature, and its length and the angles around the C2 carbon would be precisely determined through optimization. The high electronegativity of the chlorine atom would draw electron density towards itself, influencing the charge distribution across the entire fused ring system. This perturbation of the electronic structure is fundamental to understanding the molecule's reactivity and potential interaction sites.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. mdpi.com
The energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. amazonaws.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity and lower kinetic stability. nih.govamazonaws.com Computational studies on various perimidine derivatives have calculated these values to predict their reactivity patterns. materialsciencejournal.orgresearchgate.netchimicatechnoacta.ru For instance, in a study of 2-(p-tolyl)-2,3-dihydro-1H-perimidine, the HOMO was observed to be primarily located on the naphthalene ring, with a calculated energy gap of 4.25 eV, indicating significant charge transfer capabilities within the molecule. materialsciencejournal.orgresearchgate.net
For this compound, the electron-withdrawing nature of the chlorine atom would be expected to lower the energy of both the HOMO and LUMO. The precise effect on the HOMO-LUMO gap would determine how its reactivity compares to the parent perimidine. This analysis is crucial for predicting how the molecule will behave in different chemical environments.
Table 1: Representative FMO Data for a Substituted Perimidine Derivative
| Parameter | Value (eV) | Reference |
|---|---|---|
| EHOMO | -4.85 | materialsciencejournal.orgresearchgate.net |
| ELUMO | -0.60 | materialsciencejournal.orgresearchgate.net |
| Energy Gap (ΔE) | 4.25 | materialsciencejournal.orgresearchgate.net |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. mdpi.comuni-muenchen.descience.gov The MEP is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. uni-muenchen.de Red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, susceptible to nucleophilic attack). mdpi.com
Analysis of Chemical Reactivity Descriptors (e.g., Electrophilicity Index)
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. nih.govamazonaws.com These descriptors, derived from conceptual DFT, provide a more detailed picture than FMO analysis alone. amazonaws.comsciepub.com
Key descriptors include:
Ionization Potential (I) : Approximated as I ≈ -EHOMO. materialsciencejournal.org
Electron Affinity (A) : Approximated as A ≈ -ELUMO. materialsciencejournal.org
Electronegativity (χ) : Measures the tendency to attract electrons, χ = (I + A) / 2. amazonaws.com
Chemical Hardness (η) : Measures resistance to change in electron distribution, η = (I - A) / 2. A harder molecule is less reactive. materialsciencejournal.orgamazonaws.com
Global Softness (S) : The reciprocal of hardness (S = 1 / η), indicating the capacity to accept electrons. amazonaws.com
Electrophilicity Index (ω) : Measures the electrophilic power of a molecule, ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). materialsciencejournal.orgamazonaws.com
These parameters have been calculated for various series of perimidine derivatives to compare their relative stability and reactivity. amazonaws.comjournalcsij.comresearchgate.net A high electrophilicity index, for example, suggests a molecule will act as a strong electrophile. materialsciencejournal.orgresearchgate.net The calculation of these descriptors for this compound would allow for a quantitative assessment of the electronic effects of the chlorine substituent.
Table 2: Calculated Reactivity Descriptors for a Substituted Perimidine Derivative
| Descriptor | Value (eV) | Reference |
|---|---|---|
| Ionization Potential (I) | 4.85 | materialsciencejournal.orgresearchgate.net |
| Electron Affinity (A) | 0.60 | materialsciencejournal.orgresearchgate.net |
| Chemical Hardness (η) | 2.12 | materialsciencejournal.orgresearchgate.net |
| Chemical Softness (S) | 0.47 eV⁻¹ | materialsciencejournal.orgresearchgate.net |
Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to validate the computed structure. nih.govnih.gov
NMR Spectroscopy : The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). nih.gov This allows for the assignment of experimental peaks and confirmation of the molecular structure. materialsciencejournal.orgmdpi.com
IR Spectroscopy : The calculation of harmonic vibrational frequencies helps in assigning the absorption bands in an experimental IR spectrum. nih.gov By comparing the calculated and experimental frequencies (often with a scaling factor), the vibrational modes of the molecule can be accurately identified. nih.gov
UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. jchemrev.comnih.govbohrium.com It calculates the energies of electronic transitions (e.g., π → π* and n → π*), which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. bohrium.com
For this compound, these predictive calculations would be invaluable. They could forecast the chemical shifts of the protons and carbons, the frequencies of key vibrational modes (like the C-Cl stretch), and the electronic transitions responsible for its UV-Vis absorption profile, providing a complete, theoretical spectroscopic signature of the molecule. acs.orgaip.org
Molecular Dynamics Simulations
While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and binding interactions. researcher.lifenih.gov
For perimidine systems, MD simulations are particularly useful for studying their interactions with biological macromolecules, such as proteins or DNA. researchgate.netresearcher.liferjeid.comnih.gov For example, simulations can be used to assess the stability of a perimidine derivative when bound to the active site of an enzyme. researchgate.netresearcher.life Key parameters analyzed during an MD simulation include the root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and the formation of intermolecular interactions like hydrogen bonds over time. rjeid.comnih.gov
In the context of this compound, MD simulations could be employed to understand how it interacts with a solvent environment or a potential biological target. The simulations would reveal the preferred binding orientations, the stability of the complex, and the specific atoms involved in crucial interactions, providing dynamic insights that are inaccessible through DFT alone. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the physicochemical properties of chemical compounds based on their molecular structures. mdpi.commdpi.com These models establish a mathematical relationship between the structural features (descriptors) of a molecule and a specific property of interest. mdpi.com The fundamental principle of QSPR is that the variations in the properties of compounds within a series can be correlated with changes in their molecular descriptors. mdpi.com This approach is widely used in materials science and drug discovery to estimate properties that are difficult or costly to measure experimentally. plos.orgunimore.it
For perimidine systems, including hypothetical analyses for this compound, a QSPR study would typically involve the following steps:
Data Set Preparation: A series of perimidine derivatives with known experimental values for a particular property (e.g., solubility, boiling point, or a biological activity) would be compiled.
Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, or quantum-chemical. mdpi.com
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a model is built that best correlates the calculated descriptors with the observed property. mdpi.complos.org
Model Validation: The predictive power and robustness of the developed QSPR model are rigorously tested using internal and external validation techniques. plos.org
While specific QSPR models for this compound are not extensively documented in the literature, studies on related heterocyclic compounds demonstrate the utility of this approach. For instance, QSPR models have been successfully developed to predict the adsorption of organic pollutants, including nitrogen-containing heterocycles, onto carbon nanotubes. rsc.org These studies have shown that descriptors related to molecular size, aromaticity, and the presence of polar atoms are crucial for predicting intermolecular interactions. rsc.org
In the context of this compound, a QSPR model could predict properties such as its corrosion inhibition efficiency, a known application of perimidine derivatives. mdpi.com Theoretical calculations on related perimidine derivatives, such as 2-(p-tolyl)-2,3-dihydro-1H-perimidine, have utilized Density Functional Theory (DFT) to compute quantum chemical parameters like HOMO-LUMO energies, which can serve as descriptors in QSPR models. researchgate.net These parameters provide insights into the charge transfer phenomena within the molecule, which are critical for understanding its reactivity and intermolecular interactions. researchgate.net
A hypothetical QSPR model for predicting a property of this compound might include the descriptors shown in the interactive table below.
| Descriptor Type | Example Descriptor | Potential Influence on Properties |
|---|---|---|
| Constitutional | Molecular Weight | Affects bulk properties like boiling point and density. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Geometrical | Molecular Surface Area | Influences solubility and interaction with surfaces. |
| Electrostatic | Dipole Moment | Governs polar interactions and solubility in polar solvents. |
| Quantum-Chemical | HOMO/LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. researchgate.net |
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgscirp.org The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal space into regions where the electron density of the central molecule dominates over the sum of electron densities from all other molecules. iucr.org This technique provides valuable insights into the nature and extent of intermolecular contacts, which are crucial for understanding the packing of molecules in the solid state. nih.gov
Studies on related perimidine derivatives have successfully employed Hirshfeld surface analysis to elucidate their intermolecular interaction patterns. For example, the analysis of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine revealed the presence of secondary interactions that were explored through the Hirshfeld surface and associated 2D fingerprint plots. nih.gov Similarly, research on other nitrogen-containing heterocyclic compounds demonstrates that interactions such as H···H, C···H, and N···H contacts are often prominent. iucr.orgscirp.org
In the case of this compound, the following intermolecular interactions would be expected and could be quantified using Hirshfeld surface analysis:
N–H···N Hydrogen Bonds: The perimidine core contains both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the other nitrogen atom), making N–H···N hydrogen bonding a likely and significant interaction.
π–π Stacking: The planar perimidine ring system is susceptible to π–π stacking interactions between adjacent molecules, which would contribute to the stability of the crystal packing.
C–H···π Interactions: The hydrogen atoms on the aromatic rings can interact with the π-system of neighboring molecules. scirp.org
Halogen Bonding (C–Cl···N/π): The chlorine atom at the 2-position can act as a halogen bond donor, interacting with nitrogen atoms or the π-system of adjacent perimidine rings.
van der Waals Forces: A significant portion of the crystal packing is typically stabilized by non-specific van der Waals forces, which are represented by H···H contacts in the fingerprint plot. scirp.org
The relative contributions of these interactions for a hypothetical analysis of this compound are summarized in the interactive data table below.
| Interaction Type | Typical Contribution (%) | Description |
|---|---|---|
| H···H | 40 - 50% | Represents the contribution of van der Waals forces and is often the largest contributor to the Hirshfeld surface. iucr.org |
| C···H / H···C | 15 - 20% | Indicates C–H···π interactions and other close contacts involving carbon and hydrogen. iucr.org |
| N···H / H···N | 10 - 15% | Quantifies the contribution of N–H···N hydrogen bonds. iucr.org |
| Cl···H / H···Cl | 5 - 10% | Represents contacts involving the chlorine atom, which can include weak hydrogen bonds. |
| C···C | 3 - 7% | Suggests the presence of π–π stacking interactions. |
| Cl···N / N···Cl | 1 - 3% | Indicates potential halogen bonding. |
This detailed analysis of intermolecular forces is critical for crystal engineering, polymorphism prediction, and understanding the physical properties of solid-state materials.
Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” strictly following the provided outline. Extensive searches for the application of this compound as a synthetic precursor in the specified areas did not yield the detailed research findings or data required to populate the requested sections.
The available literature predominantly focuses on the synthesis of the perimidine ring system, typically through the condensation of 1,8-diaminonaphthalene (B57835) with various carbonyl compounds or other electrophiles. nih.govresearchgate.net There is a significant lack of specific, published research detailing the use of This compound itself as a starting material or building block for the following applications:
Perimidine Derivatives As Synthetic Precursors and Building Blocks
Role in the Diversification of Heterocyclic Cores:The chlorine atom at the 2-position is expected to be a reactive site for nucleophilic substitution, which is a common strategy for diversifying heterocyclic cores.gacariyalur.ac.inmdpi.comHowever, no specific studies, reaction tables, or detailed findings demonstrating this application for 2-chloro-1H-perimidine were identified in the search results.
Therefore, generating a thorough, informative, and scientifically accurate article with the required data tables and detailed findings, while strictly adhering to the outline and focusing exclusively on this compound, cannot be accomplished. To do so would require fabricating information that is not supported by the available research.
Emerging Trends and Future Research Perspectives
Development of Novel and Efficient Synthetic Protocols
A variety of catalysts have been explored for the synthesis of perimidine derivatives, including both metal-based and metal-free options. dntb.gov.uanih.gov Lewis acids like bismuth chloride (BiCl3) and ruthenium(III) chloride have proven effective in catalyzing the reaction between NDA and ketones. researchgate.net Phenyl boronic acid has also been successfully employed as a Lewis acid catalyst for the synthesis of 2,3-dihydro-1H-perimidine derivatives from NDA and various ketones. zenodo.org
In addition to traditional catalysts, researchers are increasingly turning to nanocatalysts and green catalysts to create more environmentally friendly synthetic routes. nih.govnih.gov Nano-silica sulfuric acid and nano-CuY zeolite are examples of nanocatalysts that have been used for the efficient synthesis of perimidine derivatives. materialsciencejournal.org Furthermore, the use of biodegradable and reusable catalysts, such as chitosan (B1678972) hydrochloride, aligns with the principles of green chemistry. researchgate.net
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of perimidine derivatives, often leading to shorter reaction times and improved yields. materialsciencejournal.orgresearchgate.net Solvent-free and grinding techniques also represent green chemistry approaches that minimize the use of hazardous solvents. materialsciencejournal.orgsemanticscholar.org Some protocols have even demonstrated the successful synthesis of perimidines in water, a benign and environmentally friendly solvent. materialsciencejournal.orglookchem.com
The table below summarizes a selection of recently developed synthetic protocols for perimidine derivatives, highlighting the diversity of catalysts and reaction conditions being explored.
| Catalyst | Reactants | Reaction Conditions | Key Features |
| Phenyl boronic acid | Naphthalene-1,8-diamine, Ketones | Ethanol (B145695), 75°C | Mild conditions, good yields. zenodo.org |
| Ytterbium(III) triflate | Naphthalene-1,8-diamine, Ketones | Ethanol, Room Temperature | Water stable, cheap catalyst, good yields. nih.gov |
| Bis(oxalato)boric acid (HBOB) | Naphthalene-1,8-diamine, Ketones/Aldehydes | Reflux in Ethanol | Recyclable catalyst, shorter reaction times. nih.govresearchgate.net |
| Amberlyst 15 | Naphthalene-1,8-diamine, Carbonyl compounds | Ethanol, 80°C | Metal-free, reusable catalyst. dntb.gov.uanih.gov |
| Sulfamic acid | Naphthalene-1,8-diamine, Aldehydes | Solvent-free, 70°C | Eco-friendly, recyclable catalyst. nih.gov |
| Nano-CuY zeolite | Naphthalene-1,8-diamine, Aromatic aldehydes | - | Efficient, eco-friendly nanocatalyst. dntb.gov.ua |
| Chitosan hydrochloride | Naphthalene-1,8-diamine, Ketones | Water, 90°C | Biopolymer-based, recyclable catalyst. researchgate.netnih.gov |
| Microwave irradiation | 1,8-diaminonaphthalene (B57835), iminoester hydrochlorides | Microwave | Rapid synthesis of 2-substituted perimidines. materialsciencejournal.org |
Exploration of Underutilized Perimidine Reactivity
The unique electronic structure of the perimidine ring system, characterized by both electron-rich and electron-deficient regions, provides a fertile ground for exploring a wide range of chemical reactions. nih.gov The naphthalene (B1677914) part of the molecule is susceptible to electrophilic substitution reactions, while the heteroaromatic ring can undergo nucleophilic attack. nih.gov This dual reactivity allows for the synthesis of a diverse array of functionalized perimidine derivatives. nih.gov
Recent research has begun to explore the underutilized reactivity of the perimidine core. For instance, the electrochemical oxidation of perimidine-containing monomers has been shown to lead to the formation of electroactive polymers through the coupling of perimidine radical cations. nih.gov This opens up new avenues for the development of novel conductive materials.
Furthermore, the versatility of the perimidine scaffold allows for its incorporation into more complex molecular architectures. researchgate.net For example, perimidine ketene (B1206846) aminal derivatives have been used as building blocks in the synthesis of fused heterocyclic systems like pyrrolo[1,2-a]perimidines and pyrazolyl perimidines. researchgate.net The development of acceptorless dehydrogenative annulation (ADA) reactions catalyzed by cobalt(II) complexes provides a novel method for synthesizing 2,3-dihydro-1H-perimidines from benzyl (B1604629) alcohols and other alcohols. rsc.org This catalytic approach offers a more sustainable alternative to traditional methods that often require stoichiometric oxidants. rsc.org
The ongoing investigation into the reactivity of 2-chloro-1H-perimidine and its derivatives is crucial for expanding the synthetic toolbox available to chemists and for creating new molecules with tailored properties.
Advanced Computational Modeling for Perimidine Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structural, electronic, and chemical properties of perimidine derivatives. materialsciencejournal.orgresearchgate.net These theoretical calculations provide valuable insights that can guide the design of new compounds with specific functionalities. materialsciencejournal.orgresearchgate.net
DFT studies have been employed to investigate various aspects of perimidine chemistry, including:
Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO) to understand the electronic transitions and reactivity of the molecule. researchgate.netjchemrev.com The energy gap between the HOMO and LUMO can provide information about the chemical reactivity and kinetic stability of the molecule. jchemrev.com
Spectroscopic Properties: Prediction of vibrational frequencies and electronic absorption spectra to aid in the interpretation of experimental data. materialsciencejournal.org
Chemical Reactivity: Calculation of molecular electrostatic potential (MEP) maps to identify the electron-rich and electron-deficient regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. jchemrev.com
For example, a DFT study on 2-(p-tolyl)-2,3-dihydro-1H-perimidine provided a detailed analysis of its structural and chemical properties, which were in good agreement with experimental data. materialsciencejournal.orgresearchgate.net Similarly, computational studies on pyrazolo[3,4-d]pyrimidine derivatives have been used to design and identify potent inhibitors of specific biological targets. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis and molecular docking simulations are powerful computational techniques used to predict the biological activity of novel compounds and to understand their interactions with target proteins. nih.govrsc.org
The integration of computational modeling into the research workflow allows for a more rational and efficient approach to the design and synthesis of new perimidine-based compounds with desired properties.
Integration of Perimidine Chemistry with Sustainable Practices
The principles of green chemistry are increasingly being integrated into the synthesis of perimidine derivatives, aiming to reduce the environmental impact of chemical processes. materialsciencejournal.orgrasayanjournal.co.in This shift towards sustainability is driven by the need to develop more eco-friendly and economically viable synthetic methods. rasayanjournal.co.in
Key aspects of sustainable practices in perimidine chemistry include:
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. nih.govrasayanjournal.co.in Some synthetic protocols have been developed to be completely solvent-free. materialsciencejournal.orgdntb.gov.ua
Development of Reusable Catalysts: Employing catalysts that can be easily recovered and reused for multiple reaction cycles, which reduces waste and cost. researchgate.netnih.gov Examples include solid acid catalysts like Amberlyst 15 and biopolymer-based catalysts like chitosan. researchgate.netdntb.gov.uanih.gov
Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation and ultrasound to accelerate reactions and reduce energy consumption. nih.govmaterialsciencejournal.orgrasayanjournal.co.in
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste generation. acs.org Multicomponent reactions are a prime example of atom-economical processes. organic-chemistry.org
Use of Renewable Feedstocks: Exploring the use of renewable resources, such as alcohols derived from lignocellulose, as starting materials for the synthesis of pyrimidines. organic-chemistry.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
